N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, commonly known as FB1, is a mycotoxin produced by Fusarium verticillioides, a fungal pathogen that infects maize and other crops. FB1 has been found to have toxic effects on both animals and humans, and is considered a potential carcinogen. In recent years, there has been increasing interest in studying FB1 and its mechanism of action in order to develop effective strategies for controlling its production and minimizing its impact on food safety.
Applications De Recherche Scientifique
Neurogenic and Inflammatory Pain Management
This compound has been evaluated for its efficacy in managing neurogenic and inflammatory pain. It acts as an N-Acylethanolamine Acid Amidase (NAAA) inhibitor, which is a promising target for analgesic drug discovery. Studies have shown that it can attenuate nocifensive responses and hypersensitivity in animal models, suggesting its potential as a non-addictive pain reliever .
Multiple Sclerosis (MS) Treatment
The compound has demonstrated remarkable protective effects against multiple sclerosis in mice. By inhibiting NAAA, it helps to stop the physiological actions of palmitoylethanolamide, an endogenous lipid messenger, thus providing a new avenue for MS treatment research .
Antinociceptive Effects
In animal models, the compound has shown to reduce nociception associated with neuropathy induced by chemotherapy agents like paclitaxel. This suggests its application in developing treatments for chemotherapy-induced neuropathic pain .
Analgesic Drug Development
The compound’s broad analgesic profile across rodent species points to its potential in the development of efficacious analgesic drugs. Its oral bioavailability and lack of rewarding potential make it a suitable candidate for further drug development .
Sedative and Rewarding Effects Analysis
Research has also focused on evaluating the potential sedative and rewarding effects of the compound. The findings indicate that it does not produce place preference or alter exploratory motor behavior, which is crucial for developing drugs without addictive properties .
Lipid Messenger Regulation
The compound plays a role in regulating bioactive lipid messengers that control physiological and pathological processes, including nociception, inflammation, and energy balance. This opens up research applications in understanding and manipulating these processes .
Antibacterial Activity
While not directly related to the compound , benzothiazole analogues have been studied for their antibacterial activity. This suggests that further research could explore the antibacterial potential of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide derivatives .
Bioactive Lipid Messenger Research
The compound’s interaction with lipid messengers like palmitoylethanolamide offers insights into the regulation of various physiological functions. This could lead to the discovery of novel therapeutic targets within the lipid messenger pathways .
Propriétés
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O2S/c17-10-5-6-11-14(8-10)22-16(18-11)19-15(20)13-7-9-3-1-2-4-12(9)21-13/h1-8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHALPSLAJJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.